molecular formula C15H10Cl2N2 B11465271 6-chloro-N-(4-chlorophenyl)quinolin-4-amine

6-chloro-N-(4-chlorophenyl)quinolin-4-amine

Cat. No.: B11465271
M. Wt: 289.2 g/mol
InChI Key: YNWKTJQDZVQRCI-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorophenyl)quinolin-4-amine typically involves the reaction of 6-chloroquinoline with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chlorophenyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

6-chloro-N-(4-chlorophenyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)quinolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C15H10Cl2N2

Molecular Weight

289.2 g/mol

IUPAC Name

6-chloro-N-(4-chlorophenyl)quinolin-4-amine

InChI

InChI=1S/C15H10Cl2N2/c16-10-1-4-12(5-2-10)19-15-7-8-18-14-6-3-11(17)9-13(14)15/h1-9H,(H,18,19)

InChI Key

YNWKTJQDZVQRCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)Cl)Cl

Origin of Product

United States

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